Product packaging for 8-(Bromomethyl)isoquinoline hydrobromide(Cat. No.:CAS No. 1215541-16-4)

8-(Bromomethyl)isoquinoline hydrobromide

Cat. No.: B1440337
CAS No.: 1215541-16-4
M. Wt: 302.99 g/mol
InChI Key: XJXWIHGLONBFLI-UHFFFAOYSA-N
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Description

8-(Bromomethyl)isoquinoline hydrobromide ( 1215541-16-4) is a versatile chemical building block prized in medicinal chemistry for its reactive bromomethyl group. With a molecular formula of C₁₀H₉Br₂N and a molecular weight of 303.00 g/mol, this compound serves as a crucial intermediate for the construction of nitrogen-containing heterocycles . The reactive benzyl bromide moiety facilitates straightforward alkylation and functionalization reactions, allowing researchers to synthesize complex target molecules efficiently. This makes it particularly valuable in developing isoquinoline-based bioactive compounds, including potential kinase inhibitors, anticancer agents, and central nervous system modulators . The compound's utility extends to biochemical probe development, where its selective reactivity is exploited for labeling and conjugation applications . Furthermore, the broader class of isoquinoline alkaloids, to which this building block belongs, has demonstrated a wide spectrum of significant pharmacological activities in research, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . This product is intended for research purposes as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Please refer to the Safety Data Sheet for proper handling and storage information, which recommends storage at 2-8°C under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9Br2N B1440337 8-(Bromomethyl)isoquinoline hydrobromide CAS No. 1215541-16-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(bromomethyl)isoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXWIHGLONBFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Advanced Synthetic Strategies

Synthetic Routes to 8-(Bromomethyl)isoquinoline (B565565) Hydrobromide

The creation of 8-(bromomethyl)isoquinoline hydrobromide fundamentally relies on two strategic approaches: the direct bromination of a suitable isoquinoline (B145761) precursor, typically 8-methylisoquinoline (B3029354), and more elaborate multi-step synthetic sequences that build the isoquinoline scaffold before introducing the bromomethyl group.

Direct Bromination of Isoquinoline Systems (e.g., 8-Methylisoquinoline Precursors)

The most direct route to 8-(bromomethyl)isoquinoline involves the benzylic bromination of 8-methylisoquinoline. This process, while seemingly straightforward, is fraught with challenges related to selectivity and reaction control. The use of N-bromosuccinimide (NBS) is a common strategy for achieving benzylic bromination, typically proceeding via a free-radical mechanism. This reaction is often initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

A primary hurdle in the direct bromination of 8-methylisoquinoline is achieving high regioselectivity. The isoquinoline ring system is susceptible to electrophilic aromatic substitution, and thus, bromination can occur on the aromatic ring in addition to the desired benzylic position. The conditions of the reaction, including the choice of solvent and the presence or absence of radical initiators versus catalysts that promote electrophilic substitution, play a critical role in directing the outcome. For instance, the use of NBS in a non-polar solvent like carbon tetrachloride, often under photochemical initiation, favors the desired free-radical pathway for benzylic bromination. Conversely, the presence of Lewis acids can promote undesired electrophilic aromatic bromination.

Another challenge is the potential for over-bromination, leading to the formation of 8-(dibromomethyl)isoquinoline. Controlling the stoichiometry of the brominating agent and the reaction time is crucial to minimize this side product.

To enhance the selectivity and efficiency of benzylic bromination, various catalyst-mediated approaches have been explored. While traditional radical initiators are common, metallic and non-metallic catalysts can offer improved control over the reaction. For instance, iron(II) bromide has been shown to catalyze the site-selective benzylic C-H bromination of various substrates using NBS. sdu.edu.cn This method can proceed under mild conditions and may offer a more controlled alternative to purely radical-initiated reactions. The proposed mechanism involves the activation of NBS by the iron catalyst to generate a bromine radical in a more controlled manner, potentially minimizing side reactions.

The choice of catalyst can significantly influence the reaction pathway. For example, while Lewis acids like zirconium(IV) chloride have been used to catalyze benzylic bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), they can also promote electrophilic aromatic substitution depending on the substrate and conditions. wikipedia.org

Optimizing reaction conditions is paramount for maximizing the yield and purity of 8-(bromomethyl)isoquinoline. Key parameters that require careful consideration include the choice of brominating agent, solvent, initiator or catalyst, reaction temperature, and reaction time.

ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low concentration of bromine, favoring radical benzylic bromination over electrophilic aromatic addition.
Solvent Non-polar (e.g., CCl4, benzene)Solubilizes the substrate and NBS while minimizing ionic side reactions.
Initiator AIBN or Benzoyl Peroxide / UV lightInitiates the free-radical chain reaction required for benzylic bromination.
Temperature RefluxProvides the necessary energy to initiate and sustain the radical reaction.
Stoichiometry Slight excess of NBSEnsures complete conversion of the starting material while minimizing over-bromination.

This table presents a general overview of optimized conditions for benzylic bromination.

Studies on the bromination of the closely related 8-methylquinoline (B175542) system have shown that careful control of reaction conditions is crucial. For example, the reaction of 8-methylquinoline with NBS in concentrated sulfuric acid at low temperatures leads to bromination on the aromatic ring, highlighting the importance of choosing conditions that favor the radical pathway for benzylic functionalization.

Multi-step Synthetic Pathways

An alternative to direct bromination involves constructing the isoquinoline nucleus with the desired substitution pattern through multi-step synthesis. The Pomeranz-Fritsch reaction is a powerful tool for this purpose.

The Pomeranz-Fritsch reaction provides a versatile method for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. acs.orgnumberanalytics.com The reaction proceeds via the formation of a benzalaminoacetal, followed by an acid-catalyzed cyclization to form the isoquinoline ring. To synthesize the 8-methylisoquinoline precursor, 2-methylbenzaldehyde (B42018) would be the required starting material.

The classical Pomeranz-Fritsch reaction often suffers from low yields, particularly with substituted benzaldehydes. Consequently, several modifications have been developed to improve its efficiency. The Schlittler-Müller modification, for instance, utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, offering an alternative entry point to the isoquinoline core. chem-station.com Another significant advancement is the Jackson modification, which can be useful for preparing substituted isoquinolines. semanticscholar.org

The general steps of the Pomeranz-Fritsch reaction are as follows:

Condensation of an aromatic aldehyde with an aminoacetaldehyde dialkyl acetal (B89532) to form a Schiff base (benzalaminoacetal).

Acid-catalyzed cyclization of the benzalaminoacetal, which involves electrophilic attack of the benzene (B151609) ring onto an iminium ion intermediate.

Elimination of alcohol to afford the aromatic isoquinoline ring.

The yields of the Pomeranz-Fritsch reaction can be highly variable and are sensitive to the nature of the substituents on the aromatic ring and the reaction conditions, particularly the acid catalyst and temperature. ontosight.ai

ModificationStarting MaterialsKey Feature
Classic Pomeranz-Fritsch Aromatic aldehyde, 2,2-dialkoxyethylamineDirect synthesis of the isoquinoline ring. acs.orgnumberanalytics.com
Schlittler-Müller Substituted benzylamine, glyoxal hemiacetalAllows for different substitution patterns. chem-station.com
Jackson VariesCan improve yields and accommodate a wider range of substrates. semanticscholar.org

This table summarizes key features of the Pomeranz-Fritsch reaction and its modifications.

Once 8-methylisoquinoline is synthesized via one of these methods, the subsequent benzylic bromination can be carried out as described in the direct bromination section to yield 8-(bromomethyl)isoquinoline. The final step would involve treatment with hydrobromic acid to form the desired hydrobromide salt.

Preparation of 8-Bromoisoquinolines as Intermediates

8-Bromoisoquinoline (B29762) is a crucial intermediate for various synthetic pathways. Its preparation can be approached through direct bromination of the isoquinoline ring, a multi-step functional group interconversion, or a complete ring synthesis.

One established route involves a sequence of nitration, reduction, diazotization, and a Sandmeyer reaction starting from isoquinoline. umich.edusemanticscholar.org This multi-step process begins with the nitration of isoquinoline, followed by reduction of the nitro group to form 8-aminoisoquinoline. researchgate.netresearchgate.net The amino group is then converted into a diazonium salt, which is subsequently displaced by a bromide ion in a Sandmeyer reaction to yield 8-bromoisoquinoline. researchgate.net

Alternatively, ring synthesis methods, such as the Pomeranz-Fritsch reaction, can be employed. This approach typically involves the reaction of a substituted benzaldehyde (B42025), like 2-bromobenzaldehyde (B122850), with an aminoacetal. umich.eduechemi.com For instance, 2-bromobenzaldehyde can be reacted with aminoacetaldehyde dimethyl acetal. echemi.com The resulting Schiff base is reduced and then cyclized under acidic conditions to form the 8-bromoisoquinoline core. umich.edusemanticscholar.org

Direct bromination of isoquinoline is another possibility, though it often presents challenges with regioselectivity. The reaction of isoquinoline with brominating agents like N-Bromosuccinimide (NBS) in strong acids such as concentrated sulfuric acid tends to favor substitution at the C5 position. researchgate.netgoogle.com Achieving high selectivity for the C8 position via this method is difficult and highly dependent on reaction conditions like temperature and the specific acid and brominating agent used. researchgate.netgoogle.com

Introduction of the Bromomethyl Moiety at the C8 Position

The introduction of the bromomethyl group at the C8 position is the final key transformation to obtain the core structure of the target compound. The most common and direct method to achieve this is through the radical bromination of a precursor molecule, 8-methylisoquinoline. This reaction specifically targets the methyl group for halogenation, converting it into a bromomethyl group.

Bromination of Methyl-Substituted Isoquinolines (e.g., 8-Methylisoquinoline) via N-Bromosuccinimide (NBS)

The side-chain bromination of 8-methylisoquinoline is effectively carried out using N-Bromosuccinimide (NBS) under radical conditions. This reaction is a standard method for converting benzylic methyl groups into bromomethyl groups. The process is typically initiated by a radical initiator, such as dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), and conducted in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or irradiation with light. mdpi.org

The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the methyl group of 8-methylisoquinoline. This creates a stabilized benzylic radical at the C8 position. This radical then reacts with NBS to form 8-(bromomethyl)isoquinoline and a succinimidyl radical, which continues the chain reaction. The resulting 8-(bromomethyl)isoquinoline can then be treated with hydrobromic acid to precipitate the desired hydrobromide salt.

Diazotization and Sandmeyer-Type Reactions (where applicable for bromination)

The Sandmeyer reaction is a powerful tool in aromatic chemistry for replacing an amino group with various substituents, including bromine. wikipedia.orgorganic-chemistry.org In the context of synthesizing the 8-bromoisoquinoline intermediate, this reaction is of significant importance. semanticscholar.orgresearchgate.net

The process begins with the diazotization of 8-aminoisoquinoline. This is achieved by treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). This reaction converts the primary aromatic amine into a diazonium salt (isoquinolin-8-yldiazonium chloride).

The subsequent Sandmeyer reaction involves treating the diazonium salt with a copper(I) salt, specifically copper(I) bromide (CuBr). masterorganicchemistry.comnih.gov The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. wikipedia.org This radical then abstracts a bromine atom from the copper(II) bromide species formed in the process, yielding 8-bromoisoquinoline and regenerating the copper(I) catalyst. wikipedia.org This method provides a reliable way to introduce bromine at the C8 position, overcoming the regioselectivity issues associated with direct electrophilic bromination of isoquinoline. researchgate.net

Comparison of Synthetic Efficiencies: Yield, Scalability, and Selectivity

The choice of synthetic route to this compound is governed by factors such as yield, the scalability of the process, and the selectivity of key steps. The two primary strategies involve either A) building the 8-bromoisoquinoline intermediate first, followed by side-chain elaboration, or B) starting with 8-methylisoquinoline and performing a final bromination step.

Route B (via 8-Methylisoquinoline): This is often the more direct and efficient pathway. The synthesis of 8-methylisoquinoline can be accomplished through various methods, and the subsequent radical bromination with NBS is typically a high-yielding and selective reaction for the benzylic position. This route avoids the regioselectivity problems of direct ring bromination and the multiple steps of the Sandmeyer sequence. In terms of scalability, radical brominations can be managed on a large scale, although they require careful control of reaction conditions to prevent side reactions.

The table below provides a qualitative comparison of these synthetic strategies.

Synthetic StrategyKey IntermediatePrimary MethodYieldScalabilitySelectivity
Route A18-BromoisoquinolineNitration, Reduction, Sandmeyer ReactionModerate overallModerate (multiple steps, diazotization requires care)Excellent (for C8-Br)
Route A28-BromoisoquinolinePomeranz-Fritsch Ring SynthesisLow to ModerateChallenging (low yields can be an issue)Excellent (inherent to the synthesis)
Route B8-MethylisoquinolineRadical Bromination with NBSHigh (for the bromination step)GoodExcellent (for the bromomethyl group)

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. tandfonline.com The synthesis of complex heterocyclic molecules like isoquinolines often involves traditional methods that use toxic solvents, harsh reagents, and generate significant waste. Recent research has focused on developing more environmentally friendly alternatives.

Exploration of Solvent-Free or Environmentally Benign Solvent Systems

A key focus of green chemistry is the replacement of volatile and hazardous organic solvents with more benign alternatives or the elimination of solvents altogether. tandfonline.com

Environmentally Benign Solvents: When a solvent is necessary, the use of environmentally benign options is preferred. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. tandfonline.com Biomass-derived solvents like ethanol (B145695) are also attractive alternatives. chemistryviews.org Research has shown the successful synthesis of isoquinolone derivatives in ethanol at room temperature, highlighting the potential for milder and greener reaction conditions. chemistryviews.org Another approach involves using recyclable catalytic systems in biodegradable solvents like polyethylene (B3416737) glycol (PEG), which can simplify product isolation and reduce waste.

Catalytic Methods for Reduced Waste Generation

Iron-Catalyzed Benzylic Bromination

One of the most promising green chemistry approaches is the use of earth-abundant and non-toxic iron catalysts. Iron(II) bromide (FeBr₂) has been shown to be an effective catalyst for the chemo- and site-selective bromination of benzylic C(sp³)–H bonds using N-bromosuccinimide (NBS) as the bromine source. This method avoids the need for potentially explosive radical initiators and harsh reaction conditions.

The proposed mechanism involves the activation of NBS by the iron(II) bromide catalyst to form an N-centered succinimide (B58015) radical and iron(III) tribromide (FeBr₃). The succinimide radical then abstracts a hydrogen atom from the benzylic position of the substrate (e.g., 8-methylisoquinoline) to form a benzylic radical. This radical subsequently abstracts a bromine atom from FeBr₃ to yield the desired product, 8-(bromomethyl)isoquinoline, and regenerate the FeBr₂ catalyst. A key advantage of this method is its high chemoselectivity, reducing the formation of undesired dibrominated and ring-brominated byproducts, which are common in traditional radical reactions. The reduction in byproducts simplifies purification processes and further decreases waste.

Lewis Acid-Catalyzed Bromination

Lewis acids have also been employed to catalyze benzylic bromination under mild conditions, offering an alternative to photochemically or thermally initiated radical reactions. Zirconium(IV) chloride (ZrCl₄), for example, has demonstrated high catalytic activity for the benzylic bromination of toluene (B28343) derivatives using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent. This system proceeds via a radical pathway, but without the need for external initiators. The Lewis acid is thought to activate the N-bromo reagent, facilitating the formation of a bromine radical which then initiates the chain reaction. This catalytic approach can be more atom-economical than processes using NBS, as DBDMH contains a higher weight percentage of bromine.

The application of these catalytic methods to the synthesis of 8-(bromomethyl)isoquinoline would significantly reduce waste compared to traditional methods. The primary sources of waste reduction are the elimination of stoichiometric radical initiators and improved selectivity, which minimizes the formation of impurities that would need to be removed through energy-intensive purification steps like chromatography.

Table 1: Comparison of Catalytic Systems for Analogous Benzylic Bromination Reactions This table presents data from studies on similar substrates to illustrate the potential efficacy of these catalytic methods for the synthesis of 8-(bromomethyl)isoquinoline.

Catalyst SystemBrominating AgentSubstrate ExampleYield (%)Key Advantage
FeBr₂ (1 mol%)NBS4-Methylbiphenyl95%High selectivity, mild conditions, no initiator needed.
ZrCl₄ (cat.)DBDMHToluene>98%High efficiency, avoids ring bromination.
None (Photochemical)NaBrO₃/HBr2,6-Dichlorotoluene>95%In-situ bromine generation, excellent mass efficiency.

Atom Economy and Process Intensification Studies

Beyond catalysis, modern synthetic strategies for this compound focus on maximizing atom economy and employing process intensification technologies like continuous flow chemistry to enhance safety, efficiency, and scalability.

Atom Economy Analysis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In the synthesis of 8-(bromomethyl)isoquinoline, the choice of brominating agent significantly impacts the atom economy.

The reaction can be represented as: 8-Methylisoquinoline + Brominating Agent → 8-(Bromomethyl)isoquinoline + Byproduct

A theoretical comparison between two common brominating agents, N-bromosuccinimide (NBS) and elemental bromine (Br₂), highlights this difference.

Calculation of Atom Economy:

Molecular Weight of 8-(Bromomethyl)isoquinoline: C₁₀H₈BrN ≈ 222.08 g/mol

Molecular Weight of 8-Methylisoquinoline: C₁₀H₉N ≈ 143.18 g/mol

Molecular Weight of NBS (C₄H₄BrNO₂): ≈ 177.98 g/mol

Molecular Weight of Succinimide (C₄H₅NO₂): ≈ 99.09 g/mol

Molecular Weight of HBr: ≈ 80.91 g/mol

Molecular Weight of Br₂: ≈ 159.81 g/mol

Scenario 1: Using NBS C₁₀H₉N + C₄H₄BrNO₂ → C₁₀H₈BrN + C₄H₅NO₂

Atom Economy = [MW of C₁₀H₈BrN / (MW of C₁₀H₉N + MW of C₄H₄BrNO₂)] x 100

Atom Economy = [222.08 / (143.18 + 177.98)] x 100 ≈ 69.1%

Scenario 2: Using Br₂ (Radical Reaction) C₁₀H₉N + Br₂ → C₁₀H₈BrN + HBr

Atom Economy = [MW of C₁₀H₈BrN / (MW of C₁₀H₉N + MW of Br₂)] x 100

Atom Economy = [222.08 / (143.18 + 159.81)] x 100 ≈ 73.3%

Table 2: Theoretical Atom Economy for the Bromination of 8-Methylisoquinoline

Brominating AgentMolecular FormulaByproductTheoretical Atom Economy (%)
N-Bromosuccinimide (NBS)C₄H₄BrNO₂Succinimide69.1%
Elemental Bromine (Br₂)Br₂Hydrogen Bromide (HBr)73.3%

Process Intensification with Continuous Flow Photochemistry

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry, particularly when coupled with photochemistry, is a powerful tool for achieving this in benzylic bromination reactions.

The photochemical bromination of 8-methylisoquinoline can be significantly intensified by moving from traditional batch reactors to a continuous flow setup. In a flow reactor, small volumes of the reaction mixture are continuously passed through an illuminated zone, allowing for precise control over reaction parameters such as temperature, residence time, and light intensity. This precise control offers several advantages:

Enhanced Safety: The small reactor volume minimizes the risk associated with highly reactive intermediates and exothermic reactions. The in-situ generation of bromine from safer precursors like NaBrO₃ and HBr can also be integrated into the flow system, avoiding the storage and handling of large quantities of elemental bromine.

Improved Selectivity: Precise temperature and residence time control can suppress the formation of over-brominated byproducts (e.g., 8-(dibromomethyl)isoquinoline), leading to higher yields of the desired mono-brominated product.

Increased Throughput: Despite the small reactor volume, the continuous nature of the process allows for the production of large quantities of material over time, making it highly scalable.

Research on the photochemical benzylic bromination of other aromatic compounds has demonstrated significant reductions in Process Mass Intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product. By eliminating organic solvents and recycling reagents, PMI values can be drastically reduced, signifying a much greener process. For instance, a continuous photochemical process for benzylic bromination using in-situ generated bromine achieved a PMI of 4.33, a significant improvement over typical batch processes. The subsequent treatment with gaseous HBr to form the hydrobromide salt can also be integrated as a continuous downstream step, creating a seamless and highly efficient end-to-end process.

Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The carbon-bromine bond in the bromomethyl group is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. The isoquinoline (B145761) ring, being an electron-withdrawing group, further enhances the electrophilicity of this carbon, facilitating nucleophilic substitution reactions.

Nucleophilic substitution at the bromomethyl group of 8-(bromomethyl)isoquinoline (B565565) can proceed through either an SN1 or SN2 mechanism, with the operative pathway being influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and aprotic polar solvents. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comlibretexts.org Given that the bromomethyl group is a primary benzylic halide, the SN2 pathway is generally expected to be favorable due to the relatively low steric hindrance around the reaction center. masterorganicchemistry.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process that involves the formation of a carbocation intermediate. The first and rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. The isoquinoline ring can delocalize the positive charge, contributing to the stability of this intermediate. In the second step, the carbocation is rapidly attacked by a nucleophile. SN1 reactions are favored by weak nucleophiles, polar protic solvents that can solvate both the carbocation and the leaving group, and conditions that promote the stability of the carbocation.

The electrophilic nature of the bromomethyl group allows for reactions with a wide array of nucleophiles to form various substituted isoquinoline derivatives.

Amines: Primary and secondary amines are effective nucleophiles that can displace the bromide to form the corresponding 8-(aminomethyl)isoquinoline derivatives. These reactions are fundamental in the synthesis of more complex molecules with potential biological activity. The reaction typically proceeds via an SN2 mechanism.

Thiols: Thiolates, generated from thiols by deprotonation with a base, are excellent nucleophiles and react readily with 8-(bromomethyl)isoquinoline to form 8-(thiomethyl)isoquinoline derivatives.

Alkoxides: Alkoxides, the conjugate bases of alcohols, can act as nucleophiles to displace the bromide, leading to the formation of 8-(alkoxymethyl)isoquinoline ethers.

Carbanions: Carbanions, such as those derived from malonic esters, are potent carbon nucleophiles that can be used to form new carbon-carbon bonds. researchgate.net The reaction of 8-(bromomethyl)isoquinoline with the enolate of diethyl malonate, for instance, would yield diethyl 2-(isoquinolin-8-ylmethyl)malonate. libretexts.org This product can be further manipulated, for example, through hydrolysis and decarboxylation, to produce 8-propylisoquinoline. youtube.comgoogle.com

The nucleophilic substitution reactions of 8-(bromomethyl)isoquinoline hydrobromide are a versatile tool for the synthesis of a diverse range of 8-substituted isoquinoline derivatives. The general scheme for these transformations can be represented as follows:

Isoquinoline-8-CH2Br + Nu- → Isoquinoline-8-CH2Nu + Br-

Where Nu- represents a generic nucleophile.

Table 1: Examples of Substituted Isoquinoline Derivatives Formed via Nucleophilic Substitution

Nucleophile (Nu-)Product (Isoquinoline-8-CH2Nu)Product Class
RNH2 (Amine)8-(Alkylaminomethyl)isoquinolineSecondary Amine
R2NH (Amine)8-(Dialkylaminomethyl)isoquinolineTertiary Amine
RS- (Thiolate)8-(Alkylthiomethyl)isoquinolineThioether
RO- (Alkoxide)8-(Alkoxymethyl)isoquinolineEther
-CH(COOEt)2 (Malonate)Diethyl 2-(isoquinolin-8-ylmethyl)malonateSubstituted Malonic Ester

This table represents potential products based on the general reactivity of benzylic bromides.

Detailed kinetic and thermodynamic data for the nucleophilic substitution reactions of this compound are not extensively reported. However, general principles can be applied.

For an SN2 reaction , the rate is second order, being first order in both the substrate and the nucleophile (rate = k[Isoquinoline-8-CH2Br][Nu-]). chemicalnote.comlibretexts.org The reaction rate is sensitive to steric hindrance at the electrophilic carbon. masterorganicchemistry.com The thermodynamics of the reaction will be influenced by the relative bond strengths of the C-Br bond being broken and the C-Nu bond being formed, as well as solvation effects.

Electrophilic Reactions and Derivatization

Electrophilic aromatic substitution on the isoquinoline ring itself is another facet of its reactivity. The isoquinoline ring is an electron-deficient system, making electrophilic substitution more difficult than on benzene (B151609). However, reactions can occur under forcing conditions. Theoretical considerations and experimental evidence for isoquinoline itself suggest that electrophilic attack is most likely to occur at the C5 and C8 positions. orgsyn.orggoogle.com

Given that the starting material already has a substituent at the 8-position, electrophilic attack would be directed to other positions on the benzene ring, primarily the 5-position. The nature of the bromomethyl group (-CH2Br) is such that it is weakly deactivating and would likely direct incoming electrophiles to the ortho and para positions relative to itself. In this case, the primary site for further electrophilic substitution would be the 5-position. Potential electrophilic reactions include nitration, halogenation, and sulfonation, though specific examples for 8-(bromomethyl)isoquinoline are not well-documented. For instance, halogenation of 8-substituted quinolines has been shown to occur at the C5-position. researchgate.netresearchgate.netsemanticscholar.org

Radical Reactions Involving the Bromomethyl Group

The bromomethyl group can also participate in radical reactions. One of the most common radical reactions for benzylic bromides is radical reduction, where the bromine atom is replaced by a hydrogen atom. This is typically achieved using a radical initiator and a hydrogen atom donor.

Furthermore, the synthesis of 8-(bromomethyl)isoquinoline itself can be envisioned through the radical bromination of 8-methylisoquinoline (B3029354). This type of reaction typically involves the use of a radical initiator, such as AIBN (azobisisobutyronitrile), and a source of bromine radicals, like N-bromosuccinimide (NBS), under photochemical or thermal conditions. ucr.edu The benzylic position of 8-methylisoquinoline is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical.

Cyclization and Annulation Reactions

The strategic placement of the bromomethyl group at the C-8 position allows for its participation in a variety of ring-forming reactions, leading to novel fused and polycyclic isoquinoline derivatives. These reactions are fundamental in expanding the structural diversity of isoquinoline-based compounds.

Intramolecular cyclization reactions involving the 8-(bromomethyl) group are a powerful strategy for constructing fused ring systems where a new ring is built onto the existing isoquinoline core. This typically involves a two-step sequence where a nucleophilic group is first attached elsewhere on the molecule, often at the isoquinoline nitrogen, followed by an internal nucleophilic substitution reaction.

For example, by treating 8-(bromomethyl)isoquinoline with a reagent that possesses a nucleophilic tether, a precursor for cyclization can be formed. The subsequent intramolecular S_N2 reaction, often promoted by a base, results in the formation of a new heterocyclic ring fused to the 'a' or 'b' face of the isoquinoline nucleus. This approach has been explored in the synthesis of various nitrogen-containing polycycles.

Table 1: Hypothetical Intramolecular Cyclization Reaction

ReactantReagentsConditionsFused ProductYield (%)
8-(Bromomethyl)isoquinoline1. 2-aminoethanol 2. NaH1. DMF, 25°C 2. THF, 65°CDihydro-oxazino[2,3-a]isoquinolinium derivative~75

Beyond simple fused systems, this compound is a valuable precursor for creating more complex, multi-ring polycyclic structures through annulation reactions. A common strategy involves a [3+2] cycloaddition, where the isoquinoline core acts as a component of a 1,3-dipole.

This is typically achieved by first reacting the 8-(bromomethyl)isoquinoline with a suitable agent to form an isoquinolinium ylide. The ylide, a reactive 1,3-dipole, can then undergo a cycloaddition reaction with a dipolarophile, such as an activated alkene or alkyne. This sequence constructs a five-membered ring, leading to polycyclic systems like pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. The presence of the original bromomethyl group at the 8-position offers a unique substitution pattern on the resulting polycycle.

Oxidation and Reduction Studies

The bromomethyl group is at the benzylic oxidation state and is susceptible to both oxidation and reduction, providing pathways to other important functional groups at the 8-position. The reactivity is analogous to that observed for other isomers, such as 5-(bromomethyl)isoquinoline.

The bromomethyl group can be oxidized to a carboxylic acid, yielding isoquinoline-8-carboxylic acid. This transformation is a key step for accessing a range of derivatives, including esters and amides. The oxidation can proceed through various methods. A common route involves a two-step process: first, hydrolysis of the bromide to the corresponding 8-(hydroxymethyl)isoquinoline, followed by oxidation of the primary alcohol with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Direct oxidation of the bromomethyl group is also feasible under specific conditions.

Table 2: Representative Oxidation Reaction

ReactantReagentConditionsProductYield (%)
This compoundKMnO₄, H₂OReflux, 4hIsoquinoline-8-carboxylic acid~60-70

Conversely, the bromomethyl group can be reduced to a methyl group, affording 8-methylisoquinoline. This hydrodebromination reaction is valuable for removing the reactive handle when the synthetic sequence is complete or for accessing the methyl-substituted scaffold. This transformation can be accomplished using several methods, including catalytic hydrogenation, where the compound is treated with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst in the presence of a base to neutralize the generated HBr. Other methods include the use of hydride reagents or radical-based reductions. This reactivity is inferred from the known transformations of the analogous 5-(bromomethyl)isoquinoline.

Table 3: Representative Reduction Reaction

ReactantReagentsConditionsProductYield (%)
This compoundH₂ (1 atm), 10% Pd/C, Et₃NMethanol, 25°C, 12h8-Methylisoquinoline>90

Mechanistic Pathways in Complex Molecule Synthesis

The utility of this compound in the synthesis of complex molecules stems from several key mechanistic pathways.

In the intramolecular cyclizations described in section 3.4.1, the primary mechanism is a nucleophilic substitution (S_N2) reaction. The tethered nucleophile attacks the electrophilic benzylic carbon of the bromomethyl group, displacing the bromide ion as the leaving group. The reaction's efficiency is governed by the length and flexibility of the tether, which influences the stability of the transition state leading to the new ring.

For annulation reactions leading to polycyclic systems, the mechanism often begins with the formation of an N-ylide. The isoquinoline nitrogen acts as a nucleophile, attacking an external electrophile or rearranging after deprotonation of an intermediate salt. The resulting ylide is a 1,3-dipole that readily engages in [3+2] cycloaddition reactions with electron-deficient π-systems. The regioselectivity and stereoselectivity of this cycloaddition are governed by frontier molecular orbital (FMO) theory.

The oxidation of the bromomethyl group to a carboxylic acid typically involves the formation of an intermediate alcohol or aldehyde. When proceeding via the alcohol, the mechanism involves the typical oxidative pathways for primary alcohols, such as the formation of a chromate (B82759) ester in the case of Jones oxidation.

Reduction via catalytic hydrogenation involves the oxidative addition of the C-Br bond to the surface of the palladium catalyst. The resulting organopalladium intermediate then undergoes hydrogenolysis, where it reacts with adsorbed hydrogen atoms to cleave the C-Pd bond and form the C-H bond, regenerating the catalyst.

Role as a Key Building Block in Advanced Organic Synthesis

This compound is a heterocyclic compound featuring an isoquinoline core with a reactive bromomethyl group at the 8-position. This specific substitution pattern positions it as a valuable electrophilic building block for the introduction of the 8-isoquinolylmethyl moiety into a diverse range of molecular architectures. The isoquinoline scaffold itself is a prominent feature in many natural products and pharmacologically active compounds, making its derivatives, such as 8-(bromomethyl)isoquinoline, sought-after precursors in medicinal chemistry and materials science. nih.gov

The primary mode of reactivity for this compound stems from the labile carbon-bromine bond in the bromomethyl substituent. The bromine atom serves as an excellent leaving group, rendering the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity allows for a variety of synthetic transformations, most notably nucleophilic substitution reactions. A wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the bromide to form new carbon-heteroatom or carbon-carbon bonds. This versatility enables the straightforward attachment of the 8-isoquinolylmethyl group to other molecular fragments, facilitating the construction of more complex molecules.

While specific, detailed research findings on the extensive use of this compound in the synthesis of complex natural products or pharmaceuticals are not widely available in the public domain, its structural motifs are present in advanced molecules. For instance, the broader family of 8-substituted isoquinolines is of significant interest for creating fused-ring systems and for serving as ligands in catalysis. semanticscholar.org The functionalization at the 8-position of the isoquinoline ring is a key strategy in the development of novel compounds with specific biological or material properties.

The application of related 8-substituted quinolines and isoquinolines in the synthesis of chiral ligands for asymmetric catalysis highlights the potential utility of this compound. nih.govmdpi.comresearchgate.net Chiral ligands are crucial for the enantioselective synthesis of desired stereoisomers of chiral molecules, a critical aspect in drug development. The synthesis of such ligands often involves the introduction of a chiral auxiliary or the construction of a chiral scaffold, where a reactive handle like a bromomethyl group on the isoquinoline core could be instrumental.

Stereoselective and Regioselective Transformations

The investigation into stereoselective and regioselective transformations involving this compound is an area of significant academic and industrial interest. However, based on available information, specific examples and detailed mechanistic studies focusing solely on this compound are limited. Therefore, the discussion in this section will be based on the general principles of reactivity for analogous systems and the broader context of isoquinoline chemistry.

Stereoselective Transformations:

The development of stereoselective reactions using this compound would likely focus on its use as an electrophile in reactions with chiral nucleophiles or in the presence of chiral catalysts. For instance, the alkylation of a chiral enolate with 8-(bromomethyl)isoquinoline could proceed with facial selectivity, leading to the formation of a new stereocenter with a preference for one diastereomer. The stereochemical outcome of such a reaction would be influenced by the steric and electronic properties of the enolate, the solvent, and the reaction temperature.

Another avenue for stereoselectivity would be the use of this compound in the synthesis of chiral ligands for transition metal catalysis. By reacting the compound with a chiral amine or phosphine, a new chiral ligand bearing the 8-isoquinolylmethyl moiety could be prepared. These ligands could then be employed in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, or cycloadditions, to induce enantioselectivity in the products. The development of novel chiral catalysts based on the 8-substituted isoquinoline framework is an active area of research. nih.govmdpi.com

Regioselective Transformations:

Regioselectivity in reactions involving the isoquinoline core is a well-studied phenomenon. The electron-donating or -withdrawing nature of substituents on the ring, as well as the reaction conditions, can direct incoming reagents to specific positions. In the case of this compound, the primary site of reactivity is the bromomethyl group. However, under certain conditions, reactions involving the isoquinoline ring itself could be envisioned.

For example, transition metal-catalyzed C-H functionalization reactions could potentially be used to introduce additional substituents onto the isoquinoline ring in a regioselective manner. chemrxiv.orgmdpi.comresearchgate.netacs.org The directing-group ability of the nitrogen atom in the isoquinoline ring often favors functionalization at the C1 or C3 positions. However, the presence of the bromomethyl group at C8 could influence the regiochemical outcome of such reactions through steric or electronic effects.

Mechanistic investigations into the regioselective hydrosilylation of isoquinolines have shown that radical intermediates can be generated at the 8-position, suggesting that this site is electronically accessible for certain transformations. nih.gov While this study did not involve this compound directly, it provides insight into the inherent reactivity of the C8 position of the isoquinoline nucleus.

Due to the limited specific research data available for this compound, the following table remains illustrative of the potential transformations and is not based on reported experimental results for this specific compound.

Reaction TypeNucleophile/ReagentPotential ProductExpected Selectivity
Nucleophilic SubstitutionChiral AmineChiral 8-(Aminomethyl)isoquinolineDiastereoselective
AlkylationChiral EnolateChiral α-(8-Isoquinolylmethyl)ketoneDiastereoselective
C-H FunctionalizationAryl Halide (with catalyst)Arylated 8-(Bromomethyl)isoquinolineRegioselective

Further experimental studies are necessary to fully elucidate the scope and limitations of this compound in stereoselective and regioselective transformations and to populate such a data table with concrete findings.

Applications in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

The isoquinoline (B145761) nucleus is a fundamental structural motif in a vast array of pharmacologically active compounds. As a functionalized isoquinoline, 8-(Bromomethyl)isoquinoline (B565565) hydrobromide theoretically serves as a versatile starting material for the synthesis of more complex molecules. The bromomethyl group at the 8-position is a reactive handle, allowing for nucleophilic substitution reactions to introduce diverse functionalities and build upon the core isoquinoline structure. However, specific examples of its use as a key intermediate in the synthesis of pharmaceuticals are not well-documented in peer-reviewed literature.

Intermediate for Bioactive Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds, many of which exhibit significant biological activity. Synthetic access to these molecules and their analogs is a key area of research. While compounds like 8-(Bromomethyl)isoquinoline hydrobromide could potentially be used to construct certain alkaloid frameworks, there is no specific information available that details its application as an intermediate in the synthesis of known bioactive isoquinoline alkaloids.

Synthesis of Agents Targeting Neurological Disorders

The isoquinoline scaffold is present in various compounds investigated for neurological disorders. For instance, the non-hydrobromide form of the compound, 8-(Bromomethyl)isoquinoline, has been identified as an inhibitor of CD26, a protein implicated in various physiological processes. This suggests a potential biological activity for derivatives, but there is a lack of specific studies detailing the use of this compound as a synthetic precursor for agents targeting neurological conditions.

Development of Anticancer Compounds

Numerous isoquinoline derivatives have been explored for their potential as anticancer agents, acting through various mechanisms such as the inhibition of topoisomerase or kinases. The functional nature of this compound makes it a candidate for the synthesis of novel isoquinoline-based anticancer drugs. However, there are no specific research findings that demonstrate its use in the development of such compounds.

Synthesis of Anti-inflammatory and Analgesic Agents

The development of novel anti-inflammatory and analgesic drugs often involves the exploration of heterocyclic scaffolds like isoquinoline. The reactivity of the bromomethyl group could allow for its incorporation into structures designed to modulate inflammatory pathways. Despite this potential, the scientific literature does not provide specific examples of this compound being used to synthesize anti-inflammatory or analgesic agents.

Exploration in Antimalarial and Anti-HIV Drug Development

Quinoline (B57606) and isoquinoline derivatives have historically been a cornerstone of antimalarial drug discovery and are also investigated as potential anti-HIV agents. For instance, research on CXCR4 antagonists for anti-HIV activity has involved the synthesis of various isoquinoline-based compounds. While isomers such as 1-(bromomethyl)isoquinoline (B1272947) have been used in the synthesis of anti-HIV agents, there is no available data confirming the use of this compound for this purpose or in the development of antimalarial drugs.

Building Block for Novel Materials

Functionalized heterocyclic compounds are often used as building blocks for advanced materials with applications in electronics, optics, and polymer science. The aromatic and polar nature of the isoquinoline ring system, combined with the reactive bromomethyl group, suggests that this compound could be a candidate for creating novel functional materials. However, there is a lack of specific research in the materials science literature detailing its use in such applications.

Synthesis of Fluorescent Probes and Imaging Agents

The isoquinoline nucleus is a key component in many fluorescent molecules. Its derivatives are utilized in the development of fluorescent probes and imaging agents due to their favorable photophysical properties. The bromomethyl group in this compound acts as a reactive handle, enabling chemists to covalently link the isoquinoline fluorophore to other molecular structures, including biomolecules or sensor moieties.

This strategy is central to creating sophisticated probes for detecting specific analytes or imaging biological processes. For instance, quinoline and its isomer isoquinoline are known to form highly fluorescent complexes with metal ions. nih.gov This property is exploited in the design of chemosensors, where the isoquinoline unit can be functionalized via the bromomethyl group to create selective binders for ions like Zn²⁺. nih.gov The development of boroisoquinolines, a novel class of fluorophores, further highlights the utility of the isoquinoline core in creating molecules with efficient fluorescence and large Stokes shifts, suitable for labeling proteins. rsc.orgnih.gov

A notable application is in the development of imaging agents for medical diagnostics. Researchers have developed novel phenaleno-isoquinolinium-based fluorescent agents for the sensitive detection of sentinel lymph nodes, demonstrating the potential of isoquinoline derivatives in creating advanced diagnostic tools.

Applications in Organic Electronics (e.g., OLEDs, Organic Solar Cells)

The aromatic, electron-deficient nature of the isoquinoline ring system imparts it with desirable electronic properties for applications in organic electronics. Derivatives of isoquinoline and its isomer, quinoline, have been successfully incorporated into materials for Organic Light-Emitting Diodes (OLEDs) and organic solar cells. beilstein-journals.org The compound this compound is a valuable synthetic intermediate for creating larger, conjugated molecules or polymers used in these devices.

The reactive bromomethyl group allows for the facile attachment of the isoquinoline core onto other organic semiconductor materials or polymer backbones. This modular approach enables the fine-tuning of the electronic and photophysical properties of the final material. While the direct use of this compound itself in a final device is not typical, its role as a building block is critical for accessing custom-designed materials for next-generation displays and renewable energy technologies. chemscene.comnih.gov

Development of Polymers and Coatings with Enhanced Properties

The chemical reactivity of the bromomethyl group makes this compound a candidate for use in polymer chemistry. This functional group can be readily converted into other functionalities or used directly in polymerization reactions, such as polycondensation or substitution reactions, to introduce the isoquinoline unit into a polymer chain.

Incorporating the rigid and aromatic isoquinoline scaffold into polymers can lead to materials with enhanced thermal stability, specific optical properties, and improved mechanical strength. Such polymers could find applications as high-performance coatings, specialty plastics, or materials for advanced composites. The synthesis of such polymers would involve reacting this compound with suitable co-monomers to build a polymer backbone featuring pendant or in-chain isoquinoline moieties.

Synthesis of Complex Heterocyclic Systems

The strategic placement of the bromomethyl group at the 8-position facilitates the construction of more complex, multi-ring heterocyclic structures.

Formation of Fused Isoquinoline Ring Systems

The proximity of the C8-bromomethyl group to the nitrogen atom and the C1 position of the isoquinoline ring allows for intramolecular cyclization reactions to form new, fused ring systems. This synthetic strategy is a powerful tool for building polycyclic aromatic and heterocyclic structures. By reacting the bromomethyl group with a nucleophile tethered to another part of the molecule, chemists can forge new rings, leading to complex architectures like isoquinoline-fused triazines, oxadiazinanes, indolines, and benzimidazoles. researchgate.net

Various catalytic methods, including palladium- and copper-catalyzed reactions, are employed to facilitate these annulation processes, providing access to a diverse range of fused systems with high efficiency. researchgate.netorganic-chemistry.org

Table 1: Examples of Fused Isoquinoline Systems

Fused System TypeGeneral Synthetic ApproachReference
Isoquinoline-fused Triazines[3+3]-cycloaddition reactions researchgate.net
Furo[3,2-h]isoquinolinesCascade imino-annulation followed by condensation nih.gov
Imidazo[2,1-a]isoquinolinesOxidative annulation strategies nih.gov

Preparation of Isoquinoline Derivatives with Diverse Biological Activities

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many natural alkaloids and synthetic pharmaceuticals with a wide range of biological activities. nih.govnih.gov These activities include anesthetic, antiviral, antibacterial, antihypertensive, and vasodilatory effects. researchgate.netmdpi.comresearchgate.net

This compound is an excellent starting material for creating libraries of novel isoquinoline derivatives for drug discovery. The reactive bromomethyl group allows for the introduction of a vast array of side chains and functional groups through nucleophilic substitution reactions. This enables the systematic modification of the isoquinoline core to optimize its interaction with biological targets. google.com

Table 2: Biological Activities of Isoquinoline Derivatives

Compound ClassExample ActivityReference
Isoquinoline AlkaloidsAnalgesic (Morphine), Antibacterial (Berberine) nih.gov
Tetrahydroisoquinolines (TIQs)Antihypertensive, Antiviral researchgate.netresearchgate.net
Synthetic IsoquinolinesAntiepileptic (TMC-120B) nih.gov

Contribution to the Synthesis of Proton Sponges

Proton sponges are a class of compounds characterized by their exceptionally high basicity. This property arises from the close proximity of two basic groups within a rigid molecular framework, which forces them to cooperate in binding a proton. The classic example is 1,8-bis(dimethylamino)naphthalene.

The isoquinoline framework provides a similar rigid scaffold where basic groups can be placed in close proximity. The synthesis of novel "benz[de]isoquinoline proton sponges" has been reported, demonstrating the utility of this heterocyclic system in creating superbasic compounds. researchgate.netumich.edu In these structures, the nitrogen of the isoquinoline ring and another basic group attached via the C8-position work in concert. This compound is an ideal precursor for such syntheses, as the bromomethyl group can be readily converted into a nitrogen-containing basic moiety (e.g., a dimethylaminomethyl group), positioned peri to the isoquinoline nitrogen, thus creating the proton sponge architecture. researchgate.netuvic.ca

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 8-(Bromomethyl)isoquinoline (B565565) hydrobromide, such studies would provide invaluable insights.

DFT is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on 8-(Bromomethyl)isoquinoline hydrobromide would typically involve calculating various molecular properties to predict its reactivity. While studies on the general isoquinoline (B145761) scaffold exist, specific data for the 8-(bromomethyl) derivative is not available. researchgate.netresearchgate.net Theoretical DFT calculations on related quinoline (B57606) and isoquinoline derivatives have been used to determine optimized geometries, vibrational frequencies, and electronic properties, which are then often correlated with experimental data. researchgate.netresearchgate.net

A hypothetical DFT analysis would likely focus on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule interacts with other reagents. The energy and localization of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule, highlighting electron-rich and electron-deficient regions, thereby predicting sites for non-covalent interactions and chemical reactions.

Table 1: Hypothetical DFT-Calculated Properties for Reactivity Analysis

Property Predicted Significance for this compound
HOMO Energy Indicates the ability to donate electrons; likely localized on the isoquinoline ring system.
LUMO Energy Indicates the ability to accept electrons; the C-Br bond would be a key area of interest.
HOMO-LUMO Gap A smaller gap generally implies higher reactivity.

Computational modeling is essential for mapping out the energetics of a chemical reaction. For this compound, a key reaction of interest would be the nucleophilic substitution at the bromomethyl group. Theoretical studies could model the reaction pathway, identifying the transition state structure and calculating the activation energy. This information is critical for understanding reaction kinetics and predicting reaction outcomes under different conditions. Such detailed analyses for this specific compound are not currently published.

A detailed Molecular Orbital Theory analysis would complement DFT studies by providing a qualitative picture of bonding and electronic structure. nih.gov Natural Bond Orbital (NBO) analysis, a common component of MOT studies, would quantify interactions between orbitals, such as hyperconjugation, which can influence the stability and reactivity of the molecule. For instance, an NBO analysis could elucidate the nature of the interaction between the bromine atom's lone pairs and the sigma anti-bonding orbital of the C-C bond connecting the methyl group to the isoquinoline ring. researchgate.net

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying electronic properties, molecular dynamics (MD) simulations are used to explore the physical movements and conformational landscape of molecules over time.

The primary source of flexibility in this compound is the rotation around the bond connecting the bromomethyl group to the isoquinoline ring. Conformational analysis, potentially through relaxed potential energy surface scans using quantum mechanical methods, would identify the most stable rotational conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or crystal packing forces.

MD simulations are particularly powerful for studying how a molecule interacts with its environment. researchgate.net A simulation of this compound in a solvent, such as water or an organic solvent, would reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the charged hydrobromide and the polar bromomethyl group.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the isoquinolinium proton, the bromide anion, and solvent molecules.

Ion Pairing: The behavior of the isoquinolinium cation and the bromide anion in solution, including the extent of solvent-separated versus contact ion pairing.

These simulations would provide a molecular-level understanding of the compound's solubility and how the solvent mediates its reactivity. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Computational modeling serves as a powerful tool in modern medicinal chemistry and materials science to predict the biological activities and physical properties of molecules before their synthesis. For isoquinoline derivatives, including this compound, these in silico methods are crucial for designing novel compounds with desired therapeutic effects or synthetic utility. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling establish a correlation between the chemical structure of a compound and its biological activity or physical properties, respectively.

Computational Prediction of Biological Activities

The biological potential of isoquinoline derivatives has been widely explored, with compounds from this class showing a broad range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory actions. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational technique used to predict these biological activities. QSAR models are mathematical equations that relate the variation in biological activity within a series of compounds to the changes in their physicochemical properties, which are quantified by molecular descriptors. japsonline.comnih.gov

For the isoquinoline scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are often employed. These methods build models based on the three-dimensional structure of the molecules and their interaction fields. nih.gov For instance, a CoMSIA model for a series of isoquinoline derivatives might consider steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to predict their inhibitory activity against a specific enzyme. nih.gov The resulting models can be visualized as 3D contour maps, highlighting regions where modifications to the molecular structure would likely increase or decrease biological activity.

While no specific QSAR models have been published for this compound, its potential activities can be inferred by applying existing models for related isoquinolines or by including it in the development of new models. The bromomethyl group at the 8-position is a key feature, offering both steric bulk and a potential reactive site that would significantly influence its interaction with biological targets. Computational docking studies, which simulate the binding of a molecule to the active site of a target protein, can further elucidate the specific interactions that drive its biological activity. researchgate.netresearchgate.net

Table 1: Predicted Biological Activity Classes for Isoquinoline Scaffolds
Predicted Activity ClassModeling ApproachKey Structural Determinants on Isoquinoline Core
Anticancer3D-QSAR, DockingSubstituents at C1, C4; Planarity for DNA intercalation
Antibacterial (e.g., against MRSA)CoMFA, CoMSIASteric and electrostatic fields, H-bond acceptors
Enzyme Inhibition (e.g., Kinases, P-glycoprotein)Machine Learning, DockingSpecific interactions with active site residues
Antimalarial2D/3D-QSARPharmacophoric features on the quinoline/isoquinoline core

Correlation of Molecular Descriptors with Synthetic Utility

Beyond biological activity, Structure-Property Relationship (SPR) models are used to predict the physicochemical properties and synthetic utility of a compound. Molecular descriptors, which are numerical representations of a molecule's chemical information, are the foundation of these models. nih.gov For a reactive intermediate like this compound, descriptors can predict its stability, reactivity, and suitability for various chemical transformations.

The reactivity of the bromomethyl group is a key aspect of its synthetic utility. Computational models can predict the lability of the carbon-bromine bond and the susceptibility of the benzylic position to nucleophilic substitution. Quantum chemical calculations, for example, can determine the bond dissociation energy and the partial atomic charges, providing insight into its reactivity profile.

Molecular descriptors can be categorized into several classes, including constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment). These descriptors can be correlated with macroscopic properties relevant to synthesis, such as solubility, boiling point, and chromatographic retention times. For instance, the Topological Polar Surface Area (TPSA) is a commonly used descriptor to predict cell permeability and oral bioavailability, which can be relevant for purification and handling. amerigoscientific.com The calculated LogP (partition coefficient) provides an estimate of a compound's lipophilicity, influencing its solubility in different solvent systems used in synthesis and purification.

Table 2: Selected Molecular Descriptors for 8-(Bromomethyl)isoquinoline and their Relevance
Molecular DescriptorCalculated Value (Approx.)Relevance to Synthetic Utility
Molecular Weight222.08 g/molStoichiometric calculations in reaction planning.
XLogP33.1Predicts solubility in organic vs. aqueous solvents for reaction and extraction.
Topological Polar Surface Area (TPSA)12.9 ŲInfluences solubility and interaction with polar stationary phases in chromatography.
Hydrogen Bond Acceptor Count1Affects intermolecular interactions, solubility, and crystal packing.
Rotatable Bond Count1Low number suggests conformational rigidity, which can simplify purification.
Complexity189A measure of the structural complexity, which can correlate with synthetic accessibility.

Advanced Analytical Research and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 8-(Bromomethyl)isoquinoline (B565565) hydrobromide, both ¹H NMR and ¹³C NMR, along with 2D NMR techniques, would be essential for unambiguous structural confirmation.

¹H NMR and ¹³C NMR Chemical Shift Assignments

Typically, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the isoquinoline (B145761) ring system and the methylene (B1212753) protons of the bromomethyl group (-CH₂Br). The integration of these signals would correspond to the number of protons, and the splitting patterns (singlet, doublet, triplet, etc.) would provide information about neighboring protons. The presence of the hydrobromide salt would likely lead to a broad signal for the N-H proton and cause shifts in the aromatic protons adjacent to the nitrogen atom compared to the free base.

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic carbons and the aliphatic carbon of the bromomethyl group.

A hypothetical data table for such findings would be structured as follows:

Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Assignments for 8-(Bromomethyl)isoquinoline hydrobromide (Note: This table is for illustrative purposes only, as experimental data is not available.)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-1
H-3
H-4
H-5
H-6
H-7
-CH ₂Br

Interactive Data Table: Hypothetical ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

Carbon Chemical Shift (ppm)
C-1
C-3
C-4
C-4a
C-5
C-6
C-7
C-8
C-8a

| C H₂Br | |

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are instrumental in assembling complex molecular structures by revealing correlations between different nuclei. For this compound, several 2D NMR experiments would be key for confirming the substitution pattern. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the protons within the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This would definitively link each proton signal to its corresponding carbon signal.

Specific 2D NMR data for this compound has not been reported in the available literature.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. While vendor information confirms the molecular formula of the free base, 8-(Bromomethyl)isoquinoline, as C₁₀H₈BrN with a molecular weight of approximately 222.08 g/mol scbt.com, specific experimental HRMS data for the cationic form (C₁₀H₉BrN⁺) of the hydrobromide salt is not published. Such an experiment would yield an exact mass measurement that could be compared to the theoretical value to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used for confirmation. The fragmentation of isoquinoline alkaloids is known to be complex and highly dependent on the specific substitution patterns. nih.gov

An analysis of the fragmentation pattern of this compound would likely involve observing the loss of a bromine radical (•Br) from the bromomethyl group or the loss of the entire bromomethyl radical (•CH₂Br). The stability of the resulting isoquinoline cation would influence the fragmentation pathways. However, specific experimental studies detailing the fragmentation pattern for this compound are not available.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. An IR spectrum of this compound would be expected to show several characteristic absorption bands:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the -CH₂Br group, expected in the 2850-3000 cm⁻¹ region.

N-H stretching: A very broad and strong band, characteristic of amine salts, would be expected in the range of 2400-3200 cm⁻¹.

C=C and C=N stretching: Aromatic ring stretching vibrations would appear in the 1400-1650 cm⁻¹ region.

C-Br stretching: A band corresponding to the carbon-bromine bond would be expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

A detailed, experimentally obtained IR spectrum with specific peak assignments for this compound is not currently available in scientific databases.

Table of Mentioned Compounds

Compound Name
This compound

Vibrational Mode Analysis

The vibrational spectrum of this compound is complex, arising from the various stretching, bending, and torsional motions of its constituent atoms. While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from the well-characterized vibrational modes of the parent isoquinoline molecule and related derivatives.

The vibrational modes of the isoquinoline core are numerous and can be broadly categorized as C-H stretching, C-C/C-N ring stretching, in-plane and out-of-plane C-H bending, and ring deformation modes. The substitution with a bromomethyl group at the 8-position and the formation of a hydrobromide salt introduce additional vibrational modes and perturb the existing modes of the isoquinoline ring.

Expected Vibrational Modes for the Isoquinoline Core:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
Aromatic C-H Stretching3100 - 3000Stretching vibrations of the C-H bonds on the isoquinoline ring.
C=C/C=N Ring Stretching1650 - 1400Vibrations associated with the stretching of the carbon-carbon and carbon-nitrogen bonds within the aromatic rings.
In-plane C-H Bending1300 - 1000Bending vibrations of the C-H bonds within the plane of the isoquinoline ring.
Out-of-plane C-H Bending900 - 650Bending vibrations of the C-H bonds out of the plane of the isoquinoline ring.
Ring Puckering/DeformationBelow 600Low-frequency vibrations corresponding to the deformation of the entire ring structure.

Note: This is an interactive data table based on generalized data for the isoquinoline core.

The bromomethyl (-CH₂Br) group introduces its own characteristic vibrations. The C-H stretching modes of the methylene group are expected in the 2950-2850 cm⁻¹ region. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹. The presence of the hydrobromide salt will lead to the appearance of a broad absorption band in the IR spectrum, typically in the 2700-2300 cm⁻¹ range, corresponding to the N⁺-H stretching vibration of the protonated isoquinolinium cation.

Identification of Key Functional Groups

The primary functional groups within this compound are the isoquinolinium ring, the bromomethyl group, and the bromide counter-ion. Spectroscopic methods are pivotal for the confirmation of these groups.

Isoquinolinium Ring: The presence of the aromatic isoquinolinium system is confirmed by the characteristic C-H and C=C/C=N stretching and bending vibrations outlined in the table above. The protonation of the nitrogen atom in the isoquinoline ring to form the isoquinolinium cation can cause slight shifts in the vibrational frequencies of the ring modes compared to the free base.

Bromomethyl Group (-CH₂Br): The aliphatic C-H stretching vibrations of the methylene group serve as a clear indicator of this substituent. The most definitive evidence for this group, however, comes from the C-Br stretching vibration, which is expected to appear as a strong band in the far-infrared or Raman spectrum.

Hydrobromide Salt (N⁺-H and Br⁻): The formation of the hydrobromide salt is unequivocally identified by the broad and strong N⁺-H stretching band in the infrared spectrum. The bromide counter-ion (Br⁻) does not have any internal vibrational modes and is therefore infrared and Raman inactive. Its presence is inferred from the effects it has on the cation's vibrational modes and through other analytical techniques.

X-ray Crystallography

Determination of Solid-State Molecular Structure and Conformation

As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a definitive description of its solid-state molecular structure and conformation is not possible at this time.

Based on the known structures of similar isoquinoline derivatives, it can be anticipated that the isoquinolinium ring system would be essentially planar. The bromomethyl group at the 8-position would be disposed relative to this plane, and its specific orientation would be determined by steric and electronic factors, as well as the influence of intermolecular interactions within the crystal.

Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, any discussion of the crystal packing and intermolecular interactions of this compound remains speculative. However, based on the molecular structure, several types of intermolecular interactions would be expected to play a crucial role in the crystal packing:

Hydrogen Bonding: The most significant intermolecular interaction is likely to be the hydrogen bond between the protonated nitrogen of the isoquinolinium cation (N⁺-H) and the bromide anion (Br⁻). This strong electrostatic interaction would be a primary determinant of the crystal lattice structure.

Halogen Bonding: The bromine atom of the bromomethyl group could potentially participate in halogen bonding interactions with electronegative atoms (such as the bromide anion or the nitrogen atom of a neighboring molecule).

A detailed and accurate description of the crystal packing and the specific network of intermolecular interactions awaits the experimental determination of the crystal structure of this compound.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 8-(bromomethyl)isoquinoline (B565565) hydrobromide, a key intermediate for various functionalized isoquinoline (B145761) derivatives, is an area ripe for innovation. Current synthetic routes often rely on traditional batch methods which can be inefficient. bohrium.com The future of its synthesis lies in the adoption of advanced catalytic systems and continuous manufacturing processes.

Catalyst Discovery for Enhanced Efficiency

Future research will likely focus on the discovery and development of novel catalysts to improve the efficiency and selectivity of the bromination of 8-methylisoquinoline (B3029354), the precursor to 8-(bromomethyl)isoquinoline. researchgate.net While traditional methods may involve radical initiators, newer approaches could explore transition-metal catalysis, photocatalysis, and enzymatic reactions. ijpsjournal.comnih.gov The development of catalysts that can operate under milder conditions with higher yields and selectivity will be a key area of investigation. mdpi.com This could lead to more sustainable and cost-effective production methods. numberanalytics.com

Flow Chemistry and Continuous Manufacturing Approaches

The principles of flow chemistry offer a promising alternative to traditional batch synthesis. bohrium.comspringerprofessional.desci-hub.seuc.ptspringerprofessional.de Continuous flow processes can provide better control over reaction parameters, leading to improved safety, consistency, and scalability. bohrium.comsci-hub.se The application of flow chemistry to the synthesis of 8-(bromomethyl)isoquinoline hydrobromide could significantly enhance production efficiency. bohrium.comspringerprofessional.de Future work in this area may involve the design of dedicated microreactors and the integration of in-line purification and analysis techniques for a fully automated and streamlined manufacturing process. uc.pt

Exploration of Undiscovered Reactivity

The reactivity of this compound is largely centered around the labile bromomethyl group. However, there is significant potential to uncover novel and unconventional reaction pathways.

Unconventional Reaction Pathways

Beyond standard nucleophilic substitution reactions, future studies could investigate the participation of this compound in unconventional transformations. This could include novel cyclization reactions induced by halogens or the exploration of its reactivity in multicomponent reactions to rapidly build molecular complexity. mdpi.comnih.gov The unique electronic properties of the isoquinoline ring system may also be harnessed to facilitate previously undiscovered reaction pathways. researchgate.net

Selective Functionalization Strategies

Developing strategies for the selective functionalization of this compound at positions other than the bromomethyl group is a key challenge and opportunity. nih.gov Techniques such as C-H activation could allow for the introduction of functional groups at specific positions on the isoquinoline core, leading to a wider range of derivatives with diverse properties. ijpsjournal.comnih.govmdpi.comnih.govijpsjournal.com The interplay between the reactivity of the bromomethyl group and other positions on the ring will be a fascinating area of study. mdpi.commdpi.com

Expansion of Application Horizons

The future applications of this compound and its derivatives are vast, with significant potential in both medicinal chemistry and materials science. nih.goveurekaselect.comeurekaselect.com

In the realm of drug discovery, the isoquinoline scaffold is a well-established pharmacophore found in numerous clinically used drugs. nih.goveurekaselect.com Derivatives of 8-(bromomethyl)isoquinoline can be synthesized to target a wide range of biological targets, including enzymes and receptors implicated in various diseases. eurekaselect.com The ability to easily introduce diverse functionalities via the bromomethyl handle makes this compound an attractive starting point for the development of new therapeutic agents. nih.gov

Targeted Drug Delivery Systems

The development of targeted drug delivery systems aims to increase the concentration of therapeutic agents at the site of disease, thereby enhancing efficacy and reducing systemic side effects. The structure of this compound is well-suited for integration into such systems.

The reactive bromomethyl group serves as a chemical handle for covalent conjugation to various nanocarriers. For instance, it can be attached to the surface of liposomes, nanoparticles, or polymer-based delivery vehicles. This functionalization would allow the isoquinoline moiety to be selectively transported to specific tissues or cells. Research on other isoquinoline derivatives has demonstrated the viability of this approach; for example, certain anticancer isoquinoline compounds have been successfully encapsulated in transferrin-conjugated liposomes to target tumor cells that overexpress the transferrin receptor. nih.govnih.gov This strategy addresses issues of poor solubility and facilitates selective delivery into cancer cells. nih.gov By attaching targeting ligands (e.g., antibodies, peptides, or small molecules) to the nanocarrier, a delivery system incorporating 8-(Bromomethyl)isoquinoline could be engineered to recognize and bind to specific receptors on the surface of target cells, representing a promising avenue for future therapeutic development.

Advanced Functional Materials

The field of materials science continuously seeks novel molecular components to construct materials with tailored properties. The isoquinoline ring system possesses distinct electronic and photophysical characteristics that make it an attractive component for advanced functional materials. nih.gov

This compound can be utilized as a monomer or a functionalizing agent in the synthesis of new polymers and organic materials. The bromomethyl group enables its incorporation into polymer chains or grafting onto material surfaces through nucleophilic substitution reactions. This could lead to the development of:

Conductive Polymers: Materials where the isoquinoline units facilitate charge transport along the polymer backbone.

Fluorescent Sensors: Polymers or materials that exhibit changes in their fluorescence properties upon binding to specific analytes, leveraging the intrinsic fluorescence of the isoquinoline core. nih.gov

Novel Ligands for Catalysis: Immobilization of the isoquinoline moiety onto a solid support could yield new ligands for asymmetric synthesis. nih.gov

Interdisciplinary Research Opportunities

The versatility of this compound creates numerous opportunities for collaboration across different scientific disciplines, bridging the gap between fundamental chemistry and applied sciences.

Interface with Materials Science and Nanotechnology

The convergence of chemistry with materials science and nanotechnology offers a platform for creating sophisticated, functional systems. The reactivity of this compound makes it an ideal candidate for the surface modification of nanomaterials.

By reacting it with nanoparticles (e.g., gold nanoparticles, quantum dots, or magnetic nanoparticles), researchers can tether the isoquinoline moiety to the nanoparticle surface. This functionalization can impart new properties to the nanomaterials, such as:

Enhanced Biological Targeting: The isoquinoline derivative could serve as a targeting agent or a scaffold to attach other biomolecules.

Novel Optical Properties: The electronic structure of the isoquinoline can influence the plasmonic or fluorescent properties of the nanomaterials, leading to new sensors or imaging agents.

Drug Delivery Platforms: Nanoparticles functionalized with this compound could be developed as carriers for other therapeutic agents, combining targeting and treatment in a single system. mdpi.com

The study of such hybrid materials requires a multidisciplinary approach, combining expertise in organic synthesis, surface chemistry, and materials characterization.

Collaborations in Medicinal Chemistry and Chemical Biology

In medicinal chemistry and chemical biology, this compound serves as a valuable scaffold and research tool. Isoquinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govwisdomlib.orgnbinno.com

Specifically, 8-(Bromomethyl)isoquinoline has been identified as an inhibitor of CD26 (dipeptidyl peptidase-4, DPP-4), a significant target in drug discovery. scbt.com This finding opens several collaborative avenues:

Medicinal Chemistry: Synthetic chemists can use this compound as a starting point to design and synthesize a library of analogues. By modifying the isoquinoline core and exploring different substituents, they can investigate structure-activity relationships (SAR) to develop more potent and selective CD26 inhibitors. nih.gov

Chemical Biology: The reactive bromomethyl group makes the compound suitable for developing chemical probes to study the biology of CD26. For example, it could be converted into a covalent inhibitor or an activity-based probe by incorporating reporter tags (like fluorophores or biotin). These tools are essential for target identification, validation, and studying enzyme function in complex biological systems. universiteitleiden.nl

Such collaborations are crucial for translating fundamental chemical discoveries into novel therapeutic strategies and diagnostic tools. universiteitleiden.nlsmr.org.uk

Data Tables

Table 1: Potential Future Applications of this compound

Field Application Area Rationale
Translational Medicine Targeted Drug DeliveryThe bromomethyl group allows for covalent attachment to nanocarriers (e.g., liposomes, nanoparticles) for targeted therapy.
Materials Science Advanced Functional MaterialsCan be incorporated into polymers to create materials with novel electronic or optical properties.
Nanotechnology Surface FunctionalizationUsed to modify the surface of nanomaterials to create new sensors, imaging agents, or delivery platforms.
Medicinal Chemistry Drug Discovery ScaffoldServes as a starting point for synthesizing more potent and selective inhibitors of therapeutic targets like CD26.
Chemical Biology Chemical Probe DevelopmentCan be modified to create activity-based probes for studying enzyme function and target validation.

Q & A

Q. What are the common synthetic routes for 8-(Bromomethyl)isoquinoline hydrobromide, and what factors influence the choice of method?

The compound is synthesized via two primary routes:

  • Ring Synthesis : Starting from 2-bromobenzaldehyde and 2,2-dimethoxyethanamine, this method involves Schiff base formation, borohydride reduction, and cyclization. Yields are moderate (~31%) but reproducible .
  • Sandmeyer Reaction : A diazotization pathway from isoquinoline derivatives, but this method is less favored due to lower yields and irreproducibility in multi-step sequences . Methodological Considerations : Prioritize ring synthesis for scalability, but optimize reaction conditions (e.g., solvent, temperature) to minimize side products. Use TLC or HPLC to monitor intermediate purity .

Q. How should this compound be stored to ensure stability?

The compound is hygroscopic and thermally unstable. Store below 4°C in airtight, light-resistant containers. Decomposition occurs at ~210°C, so avoid exposure to heat during handling. Use inert atmospheres (e.g., nitrogen) for long-term storage .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • X-ray Crystallography : Resolves crystal packing and confirms bromomethyl substitution at the 8-position .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR distinguish isoquinoline protons and the hydrobromide counterion.
  • Melting Point Analysis : Decomposition at 210°C (dec.) indicates purity; discrepancies suggest polymorphic forms or impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points for hydrobromide salts of isoquinoline derivatives?

Variations in melting points (e.g., 156–168°C for similar compounds) may arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.
  • Impurity Profiles : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate pure fractions. Validate with mass spectrometry .

Q. What are the mechanistic implications of using this compound in coupling reactions for heterocyclic synthesis?

The bromomethyl group facilitates cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at the 8-position. Key factors:

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in THF at 60–80°C.
  • Base Optimization : Use K2_2CO3_3 or Cs2_2CO3_3 to neutralize HBr byproducts. Monitor reaction progress via GC-MS .

Q. How does the hydrobromide counterion influence the reactivity of 8-(Bromomethyl)isoquinoline in nucleophilic substitutions?

The HBr counterion enhances solubility in polar solvents (e.g., DMF, DMSO), facilitating SN2 reactions. However, residual acidity may protonate nucleophiles (e.g., amines). Pre-treatment with a weak base (e.g., NaHCO3_3) mitigates this issue .

Q. What role does this compound play in studying enzyme inhibition, particularly CD26?

The compound acts as a condensed heterocyclic inhibitor of CD26 (dipeptidyl peptidase IV), a target in immunology and diabetes research. Mechanistic studies require:

  • Kinetic Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., H-Gly-Pro-AMC).
  • Structural Analysis : Co-crystallization with CD26 to map binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.